Scutellarin

概要

説明

準備方法

合成経路と反応条件

スクテラリンは、アセチル化、アルドール反応、環化、加水分解などのいくつかの化学反応によって合成できます 。 効率的な方法の1つは、スクテラリンの体内代謝物であるスクテラレインを、3,4,5-トリメトキシフェノールから高収率で合成することです 。 反応条件は、通常、濃硫酸や他の試薬を、制御された温度下で使用することを含みます .

工業生産方法

スクテラリンの工業生産は、通常、Scutellaria baicalensis や Erigeron breviscapus などの天然資源からの抽出を伴います 。 抽出プロセスには、溶媒抽出、精製、結晶化などの手順が含まれており、高純度のスクテラリンが得られます .

化学反応の分析

反応の種類

スクテラリンは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、濃硫酸、過酸化水素、およびさまざまな有機溶媒が含まれます 。 反応条件は、通常、制御された温度とpHレベルを含み、目的の化学的変換が確実に実行されます .

主要な生成物

これらの反応から生成される主要な生成物には、スクテラレインや、薬理作用が改変された他の誘導体が含まれます .

科学研究への応用

スクテラリンは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Scutellarin has a wide range of scientific research applications, including:

作用機序

スクテラリンは、複数の分子標的と経路を通じてその効果を発揮します。 炎症シグナル伝達経路、サイトカインの発現を調節し、活性酸素種を阻害します 。 癌治療において、スクテラリンは、腫瘍関連調節性T細胞の腫瘍壊死因子受容体IIに結合することによって、腫瘍細胞のアポトーシスを誘導します 。 また、活性酸素種/低酸素誘導因子-1α/血管内皮増殖因子経路を通じて、ヒト網膜内皮細胞における高血糖誘発および低酸素誘発血管新生効果を阻害します .

類似化合物の比較

スクテラリンは、幅広い薬理作用と、その特定の分子標的のために、フラボノイドの中でユニークです。類似の化合物には、以下のようなものがあります。

類似化合物との比較

Scutellarin is unique among flavonoids due to its wide range of pharmacological activities and its specific molecular targets. Similar compounds include:

Baicalin: Another flavonoid found in Scutellaria baicalensis with similar anti-inflammatory and antioxidant properties.

Scutellarein: An in vivo metabolite of this compound with enhanced absorption and protective effects against neuronal injury.

Hyperoside: A flavonoid with antioxidant and anti-inflammatory properties, commonly found in various plants.

This compound stands out due to its extensive use in traditional Chinese medicine and its broad spectrum of therapeutic effects .

生物活性

Scutellarin is a flavonoid glycoside primarily derived from the plant Scutellaria baicalensis and has garnered attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, supported by data tables and research findings.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects through various mechanisms:

- Inhibition of NF-κB Pathway : this compound prevents the activation of the IKK complex, which leads to the degradation of IκBα and subsequent release of NF-κB, a key transcription factor in inflammatory responses. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, COX-2, and iNOS in both in vitro and in vivo models .

- Regulation of p38 MAPK Pathway : this compound modulates the p38 pathway by reducing the phosphorylation of transcription factors involved in inflammation. This action leads to decreased production of inflammatory mediators .

Table 1: Inflammatory Cytokines Modulated by this compound

| Cytokine | Effect of this compound | Reference |

|---|---|---|

| IL-1β | Decreased mRNA and protein levels | |

| IL-6 | Inhibition of expression | |

| TNF-α | Reduced levels | |

| COX-2 | Suppressed expression | |

| iNOS | Inhibited production |

2. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, which contribute to its protective effects against oxidative stress-related damage. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby mitigating cellular damage in various tissues .

3. Neuroprotective Effects

Research indicates that this compound provides neuroprotection in models of ischemic brain injury:

- Ischemic Stroke Models : In animal studies using the middle cerebral artery occlusion (MCAO) model, this compound administration significantly reduced infarct size and improved neurological outcomes. It was shown to decrease apoptosis markers such as cleaved-caspase 3 and promote neuronal survival .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound Group | Reference |

|---|---|---|---|

| Infarct Size | Higher | Significantly lower | |

| Cleaved-caspase 3 Levels | Elevated | Reduced | |

| Neurological Score | Poor | Improved |

4. Anticancer Properties

This compound has been investigated for its potential anticancer effects:

- Mechanisms : Studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the regulation of cell cycle proteins and inhibition of tumor growth factors .

- Drug Interaction : this compound has been shown to affect the pharmacokinetics of other drugs such as rosuvastatin by inhibiting its uptake through transporters like hOATP1B3 .

Table 3: Anticancer Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Induction of Apoptosis | Increased apoptotic markers | |

| Cell Cycle Regulation | Arrested progression | |

| Tumor Growth Inhibition | Reduced tumor size |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Cardiovascular Protection : Clinical trials have shown that this compound can improve blood flow and reduce symptoms in patients with cardiovascular diseases. Its anticoagulant properties have been beneficial in managing conditions like hypertension and hyperlipidemia .

- Glaucoma Treatment : A study indicated that oral administration of this compound preserved retinal structure and function in models of chronic elevated intraocular pressure (IOP), suggesting its potential as a therapeutic agent for glaucoma .

特性

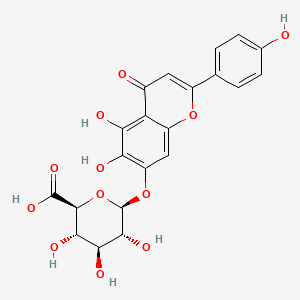

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336184 | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27740-01-8, 116122-36-2 | |

| Record name | Scutellarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Breviscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。